6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Catalog No.
S6818835
CAS No.
M.F
C13H7ClN2O3S
M. Wt
306.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-...

Product Name

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

IUPAC Name

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

Molecular Formula

C13H7ClN2O3S

Molecular Weight

306.72 g/mol

InChI

InChI=1S/C13H7ClN2O3S/c14-8-1-2-10-7(5-8)6-9(12(18)19-10)11(17)16-13-15-3-4-20-13/h1-6H,(H,15,16,17)

InChI Key

FTCUQQFDUBABCH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=NC=CS3

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)NC3=NC=CS3

The exact mass of the compound 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is 305.9865910 g/mol and the complexity rating of the compound is 457. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound featuring a chromene structure, which is a bicyclic compound containing a benzene ring fused to a pyran ring. The presence of the thiazole moiety introduces sulfur and nitrogen into the compound, enhancing its potential biological activity. The chloro and carboxamide functional groups contribute to its reactivity and solubility properties. This compound is part of a larger class of chromene derivatives known for their diverse pharmacological properties.

There is no scientific research available on the mechanism of action of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. Without knowledge of its biological activity, it's impossible to discuss its potential interactions with other molecules or its role in biological systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult Safety Data Sheets (SDS) for any similar compounds used in the experiment.

The chemical reactivity of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be illustrated through various reactions:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Hydrazone Formation: The carbonyl group in the carboxamide can react with hydrazine derivatives to form hydrazones, which are valuable intermediates in organic synthesis.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

These reactions are critical for developing derivatives with enhanced biological activities or altered properties.

The biological activity of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been explored in various studies:

  • Antimicrobial Activity: Compounds containing chromene and thiazole moieties have demonstrated antibacterial and antifungal properties against several pathogens, including Candida albicans and Aspergillus flavus .
  • Anticancer Potential: Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential use as anticancer agents .
  • Anti-inflammatory Effects: Certain studies suggest that chromene derivatives can modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases .

The synthesis of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step synthetic routes:

  • Formation of Chromene Core: Starting from appropriate phenolic compounds and α,β-unsaturated carbonyl compounds, the chromene structure is formed via cyclization.
  • Introduction of Thiazole Moiety: This can be achieved through the reaction of the chromene derivative with thioamide or thiazole precursors under acidic or basic conditions.
  • Chlorination and Amide Formation: Subsequent chlorination introduces the chloro group, followed by amide formation using carboxylic acids or their derivatives.

These methods allow for the fine-tuning of substituents to optimize biological activity.

6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial and anticancer drugs.
  • Agriculture: Potential use as a biopesticide due to its antimicrobial properties.
  • Material Science: Exploration in dye-sensitized solar cells due to its unique electronic properties.

Interaction studies involving 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide focus on:

  • Protein Binding Studies: Understanding how this compound interacts with various proteins can elucidate its mechanism of action.
  • Molecular Docking Studies: Computational studies help predict how this compound binds to target enzymes or receptors.
  • Synergistic Effects: Investigating combinations with other drugs to enhance therapeutic efficacy against resistant strains of bacteria or cancer cells.

These studies are essential for optimizing its use in therapeutic applications.

Several compounds share structural similarities with 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. Here are some examples:

Compound NameStructureUnique Features
6-bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamideStructureContains bromine instead of chlorine; may exhibit different biological activities.
7-hydroxycoumarinStructureLacks thiazole; known for anticoagulant properties.
4-hydroxycoumarinStructureSimilar core structure but different substituents; used as an anticoagulant.

The uniqueness of 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups that confer distinctive biological properties not found in other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

305.9865910 g/mol

Monoisotopic Mass

305.9865910 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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